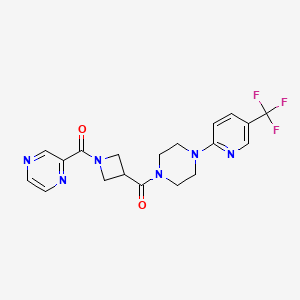

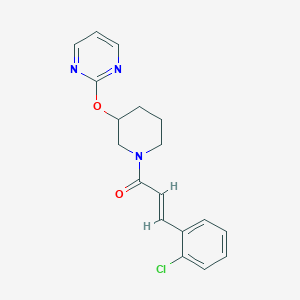

Pyrazin-2-yl(3-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule with several functional groups including a pyrazine ring, a piperazine ring, a trifluoromethyl group, and a carbonyl group. Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2. Piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyrazine ring could be formed through a condensation reaction, while the piperazine ring could be formed through a reaction with a suitable diamine . The trifluoromethyl group could be introduced through a reaction with a trifluoromethylating reagent .Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the carbonyl group would likely result in a planar structure around this atom, while the pyrazine and piperazine rings would add three-dimensionality to the molecule .Chemical Reactions Analysis

The compound would likely undergo a variety of chemical reactions, depending on the conditions. For example, the carbonyl group could undergo nucleophilic addition reactions, while the pyrazine ring could undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group and the aromatic pyrazine ring could affect its solubility and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies :

- Iron(II) and cobalt(II) complexes of tris-azinyl analogues of 2,2':6',2''-terpyridine, including ligands similar to the compound , were synthesized and structurally characterized. These complexes exhibited interesting spin states and electrochemical properties (Cook, Tuna, & Halcrow, 2013).

Anti-tubercular Activity :

- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, similar to the compound , demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra (Srinivasarao et al., 2020).

Microwave-Assisted Synthesis :

- The use of microwave irradiation in the synthesis of aminopyridines and arylamines, including compounds similar to Pyrazin-2-yl(3-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)methanone, was explored, leading to efficient syntheses of asymmetric organic ligands (施俊銓, 2007).

Antimicrobial Screening :

- Novel 2-azetidinones derived from pyrazin dicarboxylic acid, related to the compound , were synthesized and showed excellent antibacterial and antifungal activities in antimicrobial screenings (Ayyash & Habeeb, 2019).

Drug Discovery and Receptor Antagonism :

- A study found that small molecules consisting of a heterocyclic core flanked by two basic functionalities, resembling the compound , showed high in vitro affinity at the human histamine H(3) receptor. This indicated potential applications in drug discovery and receptor antagonism (Swanson et al., 2009).

Wirkmechanismus

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their potential for further development .

Biochemical Pathways

Similar compounds have shown to inhibit the growth of mycobacterium tuberculosis h37ra , suggesting that they may interfere with the biochemical pathways essential for the growth and survival of this bacterium.

Pharmacokinetics

Similar compounds have shown significant anti-tubercular activity , suggesting that they may have favorable pharmacokinetic properties that allow them to reach their target in the body.

Result of Action

Similar compounds have shown significant anti-tubercular activity , suggesting that they may inhibit the growth of Mycobacterium tuberculosis H37Ra.

Action Environment

It’s worth noting that the efficacy of similar compounds against mycobacterium tuberculosis h37ra has been demonstrated , suggesting that they may be effective in the complex and diverse environments within the human body where this bacterium resides.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[1-(pyrazine-2-carbonyl)azetidin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N6O2/c20-19(21,22)14-1-2-16(25-9-14)26-5-7-27(8-6-26)17(29)13-11-28(12-13)18(30)15-10-23-3-4-24-15/h1-4,9-10,13H,5-8,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYVNZEINPAMNOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3CN(C3)C(=O)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B2805639.png)

![2-(4-Fluorophenoxy)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2805642.png)

![(1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2805643.png)

![2-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)

amine](/img/structure/B2805647.png)

![2-(4-methoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2805648.png)

![2-(N-methylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2805653.png)

![4-Phenylmethoxycarbonyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2805655.png)